molecular formula C14H14N2S B5110192 1-Biphenyl-2-yl-3-methylthiourea

1-Biphenyl-2-yl-3-methylthiourea

Cat. No.: B5110192
M. Wt: 242.34 g/mol
InChI Key: WBFLICIRVKOUBL-UHFFFAOYSA-N
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Description

1-Biphenyl-2-yl-3-methylthiourea is an organic compound with the molecular formula C14H14N2S It is a thiourea derivative, characterized by the presence of a biphenyl group and a methyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Biphenyl-2-yl-3-methylthiourea can be synthesized through several methods. One common approach involves the reaction of biphenyl-2-amine with methyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

Biphenyl-2-amine+Methyl isothiocyanateThis compound\text{Biphenyl-2-amine} + \text{Methyl isothiocyanate} \rightarrow \text{this compound} Biphenyl-2-amine+Methyl isothiocyanate→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Biphenyl-2-yl-3-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

1-Biphenyl-2-yl-3-methylthiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of polymers and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Biphenyl-2-yl-3-methylthiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methylthiourea: Lacks the biphenyl group, resulting in different chemical and biological properties.

    1-Biphenyl-2-yl-3-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group, which may affect its reactivity and applications.

    1-Biphenyl-2-yl-3-phenylthiourea:

Uniqueness

1-Biphenyl-2-yl-3-methylthiourea is unique due to the presence of both the biphenyl and methyl groups, which confer specific chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-methyl-3-(2-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c1-15-14(17)16-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFLICIRVKOUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-aminobiphenyl (6.3 g), methylisothiocyanate (3.8 g) and dichloromethane (45 ml) was stirred at ambient temperature for four days to give N-(2-biphenylyl)-N'-methylthiourea (m.p. 152°-153° C.).
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

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